2-Oxopiperidine-3-carbonitrile
Description
2-Oxopiperidine-3-carbonitrile is a six-membered saturated heterocyclic compound featuring a ketone group at position 2 and a carbonitrile group at position 3. The piperidine ring provides structural rigidity, while the electron-withdrawing oxo and carbonitrile groups influence its reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry.
Properties
IUPAC Name |
2-oxopiperidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-5-2-1-3-8-6(5)9/h5H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAGIQCJYMYNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598001 | |
| Record name | 2-Oxopiperidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89532-42-3 | |
| Record name | 2-Oxopiperidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxopiperidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyanopropanal with ammonia or primary amines, followed by cyclization to form the piperidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale batch or continuous flow processes. These methods often utilize commercially available reagents and solvents to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Oxopiperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
2-Oxopiperidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-Oxopiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Similarity and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Electronic and Reactivity Comparisons
- 3-(Aminomethyl)pyridin-2(1H)-one hydrochloride: The protonated aminomethyl group enhances solubility in polar solvents, while the oxo group may participate in hydrogen bonding, differing from the neutral piperidine derivative .
- 2-Aminopyridine-3-carbonitrile: The amino group at position 2 increases electron density, likely altering nucleophilic attack sites compared to the oxo-containing compound .
Geometric and Crystallographic Insights
- Spiro[indoline-3,2-pyrrolidine]-300-carbonitrile Derivatives : Single-crystal X-ray data for spiro compounds (e.g., bond angles: O2—C25—N3 = 126.6°, C16—C21—C20 = 121.2°) reveal strained geometries due to the spiro junction, contrasting with the planar piperidine ring in this compound .
- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid : The five-membered pyrrolidine ring introduces smaller bond angles (e.g., ~109.5° for tetrahedral carbons) compared to the six-membered piperidine system .
Functional Group Impact on Properties
- Carbonitrile vs.
- Aryl Substituents: Compounds like 2-amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile exhibit reduced solubility due to hydrophobic aromatic groups, whereas this compound’s simpler structure may favor synthetic versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
